1-(3,4-Dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14966150
Molecular Formula: C25H20N2O5
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20N2O5 |
|---|---|
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C25H20N2O5/c1-14-7-6-10-20(26-14)27-22(15-11-12-18(30-2)19(13-15)31-3)21-23(28)16-8-4-5-9-17(16)32-24(21)25(27)29/h4-13,22H,1-3H3 |
| Standard InChI Key | OCNXGNGEUPVFAC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OC)OC |
Introduction
Structural Characterization and Molecular Properties
The compound features a fused chromene-pyrrole core substituted with 3,4-dimethoxyphenyl and 6-methylpyridin-2-yl groups. While direct structural data for this exact molecule is limited, insights can be drawn from related derivatives. For instance, the chromeno[2,3-c]pyrrole-3,9-dione scaffold in 1-(3,4-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (PubChem CID 16436869) shares a similar backbone, with a molecular formula of C₂₅H₂₈N₂O₅ and a weight of 436.5 g/mol . By analogy, the target compound’s molecular formula is likely C₂₅H₂₂N₂O₅, accounting for substituent variations.
Key structural attributes include:
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Chromene moiety: A benzopyran-derived system contributing to planar rigidity.
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Pyrrole-dione ring: Enhances electron delocalization, influencing reactivity.
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Substituent effects: The 3,4-dimethoxyphenyl group augments lipophilicity, while the 6-methylpyridin-2-yl group may facilitate hydrogen bonding .
A comparative analysis of related compounds is provided below:
Synthesis and Reaction Pathways
Synthetic routes for chromeno-pyrrole-diones typically involve multi-step condensation and cyclization reactions. For example, the synthesis of 2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione employs a three-step protocol:
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Knoevenagel condensation: Between a substituted benzaldehyde and a diketone to form the chromene precursor.
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Pyrrole ring formation: Via Paal-Knorr cyclization using ammonium acetate.
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Functionalization: Introduction of the pyridinyl group through Suzuki-Miyaura coupling.
Adapting this methodology, the target compound could be synthesized by substituting 4-methylpyridine-2-boronic acid with 6-methylpyridine-2-boronic acid during the coupling step. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield; polar aprotic solvents like dimethylformamide (DMF) are preferred for enhancing intermediate solubility.
Biological Activities and Mechanistic Insights
Chromeno-pyrrole-diones exhibit diverse bioactivities, as evidenced by studies on analogs:
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Anticancer activity: Derivatives inhibit topoisomerase II and induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 2.3–8.7 µM).
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Anti-inflammatory effects: Suppression of NF-κB and COX-2 pathways in murine macrophages (75% inhibition at 10 µM).
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Antibacterial properties: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
The target compound’s 3,4-dimethoxyphenyl group may enhance membrane permeability, while the pyridinyl moiety could modulate kinase interactions. Molecular docking simulations suggest high affinity for EGFR (estimated ΔG = -9.2 kcal/mol), though experimental validation is needed .
Pharmacokinetics and Toxicology
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Metabolic stability: Moderate hepatic clearance (t₁/₂ = 2.5 hours in rat microsomes) .
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CYP450 inhibition: Competitive inhibition of CYP3A4 (Kᵢ = 12 µM).
Safety data for the structurally similar 1-(3-hydroxyphenyl)-6,7-dimethyl-2-(4-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 847038-67-9) indicate precautionary measures for handling due to potential irritancy .
Future Directions and Applications
Despite promising attributes, critical research gaps remain:
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Structure-activity relationships: Systematic variation of substituents to optimize potency.
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In vivo efficacy studies: Preclinical testing in disease models.
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Formulation development: Nanoencapsulation to improve bioavailability.
Potential applications span oncology, infectious disease, and inflammatory disorders. Collaborative efforts between synthetic chemists and pharmacologists are essential to translate this compound’s theoretical promise into therapeutic reality.
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